Electrical Performance: Indium Nitrate Yields Lowest Resistivity in Transparent Conductive ZnO Films
In a direct comparative study of indium-doped ZnO (IZO) thin films fabricated via sol-gel dip coating, the choice of indium precursor salt was found to be the dominant factor controlling final film resistivity. The film prepared using indium nitrate exhibited the lowest resistivity among all tested precursors, including indium chloride and indium acetate. This quantifiable advantage is critical for applications requiring efficient charge transport [1].
| Evidence Dimension | Electrical resistivity |
|---|---|
| Target Compound Data | 2.2 × 10⁻³ Ω·cm |
| Comparator Or Baseline | Indium chloride and indium acetate precursors (values not explicitly reported but confirmed higher) |
| Quantified Difference | Lowest resistivity observed; significantly lower than films from other precursors |
| Conditions | Sol-gel dip-coated IZO thin films on glass substrates |
Why This Matters
Lower resistivity directly translates to higher conductivity, which is essential for transparent electrode performance in displays, solar cells, and optoelectronic devices.
- [1] R. K. Gupta, et al. The effects of indium precursors on the structural, optical and electrical properties of nanostructured thin ZnO films. Materials Letters. 2017, 197, 94-97. View Source
